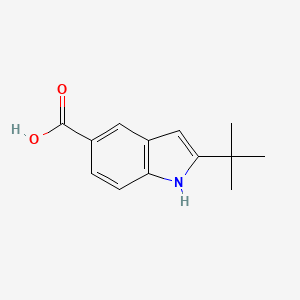
2-(tert-Butyl)-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-1H-indole-5-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group in this compound enhances its stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps . The tert-butyl group can be introduced using tert-butyl (dimethyl)silyl chloride in the presence of imidazole .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(tert-Butyl)-1H-indole-5-carboxylic acid is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced stability and performance .
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The indole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Comparación Con Compuestos Similares
- 2-(tert-Butyl)-1H-indole-3-carboxylic acid
- 2-(tert-Butyl)-1H-indole-4-carboxylic acid
- 2-(tert-Butyl)-1H-indole-6-carboxylic acid
Comparison: Compared to other similar compounds, 2-(tert-Butyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity . The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable molecule in various applications .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-tert-butyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)11-7-9-6-8(12(15)16)4-5-10(9)14-11/h4-7,14H,1-3H3,(H,15,16) |
Clave InChI |
CYZDIYCRQWXCGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


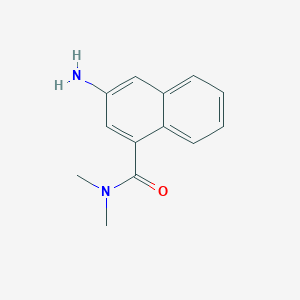
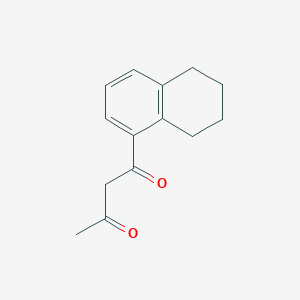

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
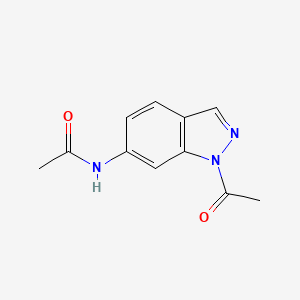

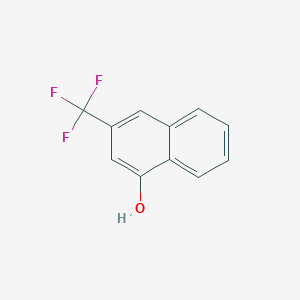


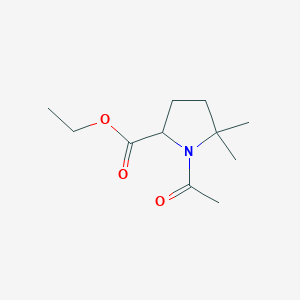
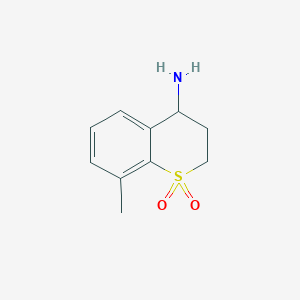
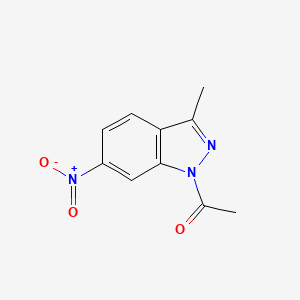
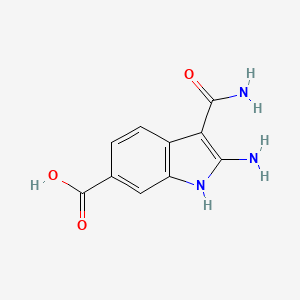
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
